molecular formula C14H14N2O3 B11775608 2-(2-Methyl-6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid

2-(2-Methyl-6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid

Cat. No.: B11775608
M. Wt: 258.27 g/mol
InChI Key: WBLLTMQBULGQCU-UHFFFAOYSA-N
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Description

2-(2-Methyl-6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid is a pyrimidine derivative featuring a substituted acetic acid moiety at the N1 position of the pyrimidine ring. The core structure includes a 2-methyl group, a 6-oxo substituent, and a para-tolyl (p-tolyl) group at the 4-position.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2-[2-methyl-4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetic acid

InChI

InChI=1S/C14H14N2O3/c1-9-3-5-11(6-4-9)12-7-13(17)16(8-14(18)19)10(2)15-12/h3-7H,8H2,1-2H3,(H,18,19)

InChI Key

WBLLTMQBULGQCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C)CC(=O)O

Origin of Product

United States

Biological Activity

2-(2-Methyl-6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid is a pyrimidine derivative with potential biological activities. This compound has garnered attention due to its structural characteristics, which may confer specific pharmacological effects. The following sections provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C₁₃H₁₂N₂O₃
  • Molecular Weight : 244.25 g/mol
  • CAS Number : 1713590-52-3

Research indicates that compounds within the pyrimidine class, such as this compound, often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, studies have highlighted the compound's potential role in inhibiting adenylyl cyclase type 1 (AC1), which is significant in chronic pain sensitization and memory processes .

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its effects on cellular pathways and potential therapeutic applications:

  • Inhibition of Adenylyl Cyclase :
    • The compound has been noted for its ability to inhibit AC1 activity, which could be beneficial in treating chronic pain conditions. In vitro assays demonstrated that derivatives of this compound exhibited IC₅₀ values in the low micromolar range against AC1-mediated cAMP production .
  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited. Further exploration is warranted to establish its potential as an antimicrobial agent .
  • Cytotoxicity and Safety Profiles :
    • Toxicological evaluations are crucial for assessing the safety of new compounds. Initial assessments indicate that while some derivatives exhibit promising biological activity, they also require thorough investigation into their cytotoxic effects on human cell lines .

Case Studies

Several case studies have documented the biological effects of similar pyrimidine derivatives:

  • Study on Pyrimidinone Analogues :
    A study focused on optimizing a series of pyrimidinone analogues revealed that modifications to the pyrimidine structure could enhance potency and selectivity against AC1. The findings indicated that certain structural features significantly impacted the inhibitory activity against AC1 while minimizing effects on related isoforms like AC8 .

Data Table: Biological Activity Summary

Activity Effect/Outcome Reference
Inhibition of AC1Low micromolar potency; significant inhibition
Antimicrobial PotentialPreliminary evidence; further studies needed
Cytotoxicity AssessmentVaries by derivative; requires extensive testing

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Evidence ID
2-(2-Methyl-6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid p-Tolyl, 2-methyl, 6-oxo, acetic acid C₁₄H₁₄N₂O₃* ~258.28† Para-substituted aromatic ring; moderate electron-donating groups [4]
2-(2-Methyl-6-oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetic acid m-Tolyl, 2-methyl, 6-oxo, acetic acid C₁₄H₁₄N₂O₃ ~258.28 Meta-substituted aromatic ring; altered steric/electronic profile vs. para isomer [4]
2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid 5-Cyano, 6-methyl, 2,4-dioxo C₈H₇N₃O₄ 209.16 Strong electron-withdrawing cyano group; increased polarity [5]
2-(4-Nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid Trifluoromethyl, nitro, phenoxy C₁₃H₈F₃N₃O₆ 359.22 Electron-withdrawing CF₃ and nitro groups; enhanced acidity [7]

*Inferred from structural similarity to [4]; †Calculated based on formula.

Key Comparisons :

Positional Isomerism (p-Tolyl vs. m-Tolyl) :
The para-tolyl group in the target compound likely confers greater symmetry and reduced steric hindrance compared to the meta-tolyl analog. Meta substitution may disrupt conjugation or alter binding interactions in biological systems due to directional differences in aromatic ring orientation .

This contrasts with the target compound’s electron-donating methyl and p-tolyl groups . Trifluoromethyl (CF₃) and nitro groups in the phenoxy derivative () introduce strong electron-withdrawing effects, likely improving metabolic stability but reducing solubility due to increased hydrophobicity .

Such groups are critical for metal chelation or enzyme inhibition .

Molecular Weight and Physicochemical Implications

  • The target compound’s molecular weight (~258 g/mol) falls within the "drug-like" range (typically <500 g/mol), suggesting favorable permeability. In contrast, the trifluoromethyl/nitro-substituted analog (359 g/mol) may face challenges in passive diffusion due to increased size and polarity .
  • The cyano-substituted derivative (209 g/mol) exhibits lower molecular weight but higher polarity, which could improve aqueous solubility compared to the more hydrophobic p-tolyl-containing target compound .

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